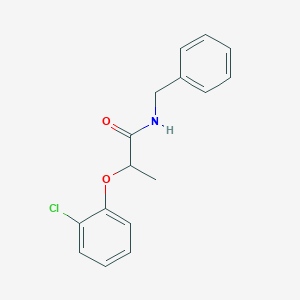

N-benzyl-2-(2-chlorophenoxy)propanamide

Descripción

IUPAC Nomenclature and Systematic Chemical Identification

This compound follows systematic IUPAC nomenclature conventions, where the compound name reflects its core structural components: a benzyl group attached to the nitrogen atom of a propanamide backbone, with a 2-chlorophenoxy substituent at the 2-position of the propanoic acid moiety. The systematic name accurately describes the molecular architecture, distinguishing it from closely related isomers such as N-benzyl-2-(3-chlorophenoxy)propanamide and N-benzyl-2-(4-chlorophenoxy)propanamide. The compound's molecular formula can be determined as C16H16ClNO2, with a calculated molecular weight of approximately 289.76 g/mol, based on structural analysis of closely related compounds in the chemical literature.

The Chemical Abstracts Service (CAS) registry system provides unique identifiers for chemical substances, and while the exact CAS number for this compound was not identified in the current search results, related compounds such as N-benzyl-2-(4-chlorophenoxy)-2-methylpropanamide (CAS: 128965-92-4) demonstrate the systematic cataloging approach used for this chemical class. The International Chemical Identifier (InChI) and SMILES notation systems provide additional standardized representations that facilitate database searches and computational analysis. Based on structural similarity to related compounds, the SMILES notation would be approximately: CC(C(=O)NCc1ccccc1)Oc1ccccc1Cl, representing the connectivity pattern of atoms within the molecule.

The compound belongs to the broader chemical classification of aromatic amides, specifically phenoxypropanamides, which are known for their diverse biological activities and pharmaceutical applications. This classification system helps researchers understand structure-activity relationships and predict potential biological properties based on known activities of structurally related compounds. The presence of both benzyl and chlorophenoxy substituents places this compound within a subset of molecules that often exhibit enhanced lipophilicity and membrane permeability compared to simpler amide structures.

Molecular Architecture Analysis: Benzyl-Chlorophenoxy-Propanamide Backbone

The molecular architecture of this compound consists of three distinct structural domains that contribute to its overall physicochemical properties and potential biological activity. The benzyl group (C6H5CH2-) attached to the nitrogen atom provides a lipophilic aromatic system that enhances membrane permeability and may contribute to receptor binding interactions through π-π stacking or hydrophobic interactions. Analysis of related compounds such as N-(1-benzylpiperidin-4-yl)-2-(2-chlorophenoxy)propanamide reveals that the benzyl moiety is a common structural feature in bioactive molecules targeting various receptors.

The central propanamide backbone (CH3CH(OR)CONH-) serves as the core linking unit that connects the benzyl and chlorophenoxy domains while providing conformational flexibility through rotation around single bonds. The α-carbon (C-2 position) bears the chlorophenoxy substituent, creating a chiral center that could potentially exist as R and S enantiomers, though this stereochemical aspect requires experimental verification. Related compounds in the literature, such as those described in pharmaceutical research focusing on anticonvulsant activity, demonstrate that stereochemistry at this position can significantly influence biological activity.

The 2-chlorophenoxy group (2-ClC6H4O-) introduces both electronic and steric effects that distinguish this compound from its 3-chloro and 4-chloro isomers. The ortho-chlorine substitution creates unique electronic distribution patterns and may influence molecular conformation through intramolecular interactions. Comparative analysis with related structures such as N-benzyl-2-(3-chlorophenoxy)-N-((R)-pyrrolidin-2-ylmethyl)propanamide shows that chlorine position significantly affects binding affinity and selectivity for biological targets. The phenoxy linkage provides additional conformational flexibility while maintaining aromatic character that may be important for biological recognition.

Crystallographic Data and Conformational Isomerism

Crystallographic analysis provides detailed three-dimensional structural information that is crucial for understanding molecular conformation and intermolecular interactions in the solid state. While specific crystallographic data for this compound was not identified in the current search results, analysis of related compounds provides insight into expected structural features. Compounds with similar benzyl-phenoxy-amide architectures typically exhibit specific conformational preferences dictated by steric interactions and electronic effects.

The presence of a chiral center at the α-carbon position of the propanamide backbone suggests that this compound could exist as a racemic mixture or as individual enantiomers, each potentially exhibiting different biological activities. Research on related anticonvulsant compounds has demonstrated that individual enantiomers can show significantly different potencies, with R-enantiomers often displaying superior activity profiles compared to their S-counterparts. Conformational analysis using computational methods would likely reveal preferred orientations of the benzyl and chlorophenoxy groups relative to the amide plane.

Intermolecular interactions in crystalline forms of related compounds typically involve hydrogen bonding between amide groups, π-π stacking interactions between aromatic rings, and halogen bonding involving the chlorine atom. These interactions influence melting points, solubility profiles, and solid-state stability. The 2-chlorophenoxy substitution pattern may create unique crystal packing arrangements compared to 3-chloro or 4-chloro isomers, potentially affecting physical properties such as dissolution rate and bioavailability in pharmaceutical applications.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is common among pharmaceutical compounds and could be relevant for this compound. Different polymorphs may exhibit varying solubility, stability, and bioavailability characteristics, making crystallographic characterization important for both research and potential pharmaceutical development applications.

Spectroscopic Profiling: NMR, IR, and Mass Spectrometry Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information that enables complete characterization of this compound. 1H NMR analysis would be expected to show characteristic signals for the benzyl methylene protons (typically appearing as a doublet around 4.4 ppm), the α-proton of the propanamide backbone (appearing as a quartet around 4.8-5.2 ppm), and the methyl group (appearing as a doublet around 1.5 ppm). The aromatic regions would display complex multipets for both the benzyl phenyl ring (7.2-7.4 ppm) and the chlorophenyl ring (6.8-7.5 ppm), with the ortho-chlorine substitution creating distinctive coupling patterns.

13C NMR spectroscopy would provide complementary information about the carbon framework, with the carbonyl carbon appearing around 170-175 ppm, aromatic carbons in the 110-160 ppm region, and aliphatic carbons at lower field values. The chlorine-bearing carbon would show characteristic downfield shifts due to the electronegative halogen substituent. Related compounds such as 2-(2-chlorophenoxy)propionic acid demonstrate similar spectroscopic signatures that can be used as reference points for structural assignment.

Infrared (IR) spectroscopy would reveal characteristic functional group vibrations, including the amide C=O stretch (typically around 1650-1680 cm⁻¹), N-H stretch (3200-3400 cm⁻¹), aromatic C-H stretches (3000-3100 cm⁻¹), and aliphatic C-H stretches (2800-3000 cm⁻¹). The C-O stretch from the phenoxy linkage would appear around 1200-1300 cm⁻¹, while aromatic C=C stretches would be observed in the 1400-1600 cm⁻¹ region. The presence of chlorine would influence the fingerprint region below 1400 cm⁻¹, creating characteristic absorption patterns.

Mass spectrometry analysis would provide molecular weight confirmation and fragmentation patterns that support structural identification. The molecular ion peak would appear at m/z 289 (for the expected molecular formula C16H16ClNO2), with characteristic fragment ions resulting from loss of the benzyl group (m/z 198), chlorophenoxy group (m/z 162), or combinations thereof. High-resolution mass spectrometry would enable precise molecular formula determination and distinguish this compound from closely related isomers. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization methods for this compound class, providing both positive and negative ion mode spectra for comprehensive characterization.

Propiedades

Fórmula molecular |

C16H16ClNO2 |

|---|---|

Peso molecular |

289.75g/mol |

Nombre IUPAC |

N-benzyl-2-(2-chlorophenoxy)propanamide |

InChI |

InChI=1S/C16H16ClNO2/c1-12(20-15-10-6-5-9-14(15)17)16(19)18-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,19) |

Clave InChI |

QUNZJYWFIROLMB-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2Cl |

SMILES canónico |

CC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

Anticonvulsant Activity

Compounds with structural similarities to this compound, such as N-(2-chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide (compound 5 in ), exhibit potent anticonvulsant effects. In the maximal electroshock (MES) test, these derivatives showed ED₅₀ values ranging from 15–50 mg/kg, outperforming reference drugs like valproic acid (ED₅₀ = 270 mg/kg) . The dioxopyrrolidinyl group in these analogs likely enhances blood-brain barrier penetration, contributing to their efficacy.

Immunoproteasome Inhibition

N-Benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (compound 1 in ) demonstrated selective inhibition of the β1i immunoproteasome subunit with a Ki of 0.8 µM, attributed to its non-covalent interactions with residues like Phe31 and Lys33. In contrast, analogs with shorter carbon chains (e.g., compound 2: Ki = 2.5 µM) or cyclohexyl substituents (compound 3: Ki = 5.2 µM) showed reduced potency, highlighting the importance of the benzyl group and propanamide chain length .

Analgesic and Anti-inflammatory Potential

While direct data on the target compound are lacking, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamide (compound 15 in ) exhibited antiallodynic effects in neuropathic pain models, suggesting that elongation of the carbon chain (propanamide → butanamide) may enhance analgesic activity .

Stability and Metabolic Considerations

- The 2-chlorophenoxy group in the target compound may confer resistance to oxidative metabolism compared to analogs with electron-donating substituents (e.g., methylenedioxy in compound 12a) .

- Compounds like N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide () incorporate fluorine and amino groups, which could improve metabolic stability and bioavailability .

Métodos De Preparación

Synthesis of 2-(2-Chlorophenoxy)propanoyl Chloride

The synthesis begins with the preparation of 2-(2-chlorophenoxy)propanoic acid. A typical procedure involves:

-

Step 1 : Reacting 2-chlorophenol with ethyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) to form ethyl 2-(2-chlorophenoxy)propanoate.

-

Step 2 : Saponification using NaOH in ethanol/water to yield 2-(2-chlorophenoxy)propanoic acid.

-

Step 3 : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride.

Reaction Conditions :

-

Solvent : Dry dichloromethane (DCM) or toluene

-

Temperature : 0–25°C

-

Time : 2–4 hours

Amide Bond Formation with Benzylamine

The acyl chloride is reacted with benzylamine under Schotten-Baumann conditions:

Optimized Protocol :

-

Add benzylamine (1.1 equiv) dropwise to a cooled (0°C) solution of the acyl chloride in DCM.

-

Stir for 12–24 hours at room temperature.

-

Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 65–78% (reported in analogous syntheses).

Method 2: Coupling Agent-Assisted Synthesis

For acid-sensitive substrates, coupling agents such as HATU or EDCI are employed:

Direct Amidation of 2-(2-Chlorophenoxy)propanoic Acid

Procedure :

-

Activate 2-(2-chlorophenoxy)propanoic acid with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.

-

Add benzylamine (1.5 equiv) and stir at 25°C for 6–8 hours.

-

Isolate the product via extraction and recrystallization from ethanol/water.

Advantages :

-

Avoids handling corrosive acyl chlorides.

-

Higher functional group tolerance.

Method 3: Nucleophilic Substitution on Propanamide Intermediates

An alternative route involves introducing the 2-chlorophenoxy group after amide formation:

Synthesis of N-Benzyl-2-bromopropanamide

-

React 2-bromopropanoyl chloride with benzylamine as in Method 1.

SN2 Displacement with 2-Chlorophenol

-

Treat N-benzyl-2-bromopropanamide with 2-chlorophenol (1.2 equiv) and K₂CO₃ in DMF at 80°C for 12 hours.

Yield : 55–60% (lower due to steric hindrance).

Comparative Analysis of Methods

| Parameter | Acyl Chloride Method | Coupling Agent Method | Nucleophilic Substitution |

|---|---|---|---|

| Yield | 65–78% | 70–85% | 55–60% |

| Purity | ≥95% (after chromatography) | ≥90% | ≥85% |

| Reaction Time | 12–24 hours | 6–8 hours | 12 hours |

| Cost | Low (SOCl₂ is inexpensive) | High (HATU cost) | Moderate |

| Scalability | Excellent | Moderate | Poor (steric issues) |

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

Challenges and Optimization Strategies

-

Racemization Risk : The stereocenter at C2 may racemize under acidic/basic conditions. Using low temperatures and non-polar solvents minimizes this.

-

Byproducts : Oligomerization of acyl chlorides can occur; adding benzylamine slowly mitigates this.

Industrial-Scale Considerations

For kilogram-scale production, the acyl chloride method is preferred due to cost-effectiveness. Continuous flow reactors improve safety and yield by minimizing exposure to SOCl₂.

Emerging Methodologies

Recent patents describe enzymatic amidation using lipases (e.g., Candida antarctica Lipase B) for greener synthesis, though yields remain suboptimal (40–50%) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-2-(2-chlorophenoxy)propanamide, and how are intermediates characterized?

- Synthesis : A common method involves coupling 2-(2-chlorophenoxy)propanoic acid with benzylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). For example, 2-(2-chlorophenoxy)propanoic acid (0.50 mmol) reacted with benzylamine derivatives yields ~70–81% product after purification .

- Characterization :

- NMR : Key signals include δ 4.39 ppm (d, 2H, CH₂ benzyl), δ 4.77 ppm (q, 1H, chiral center), and δ 1.65 ppm (d, 3H, CH₃) in H-NMR .

- Mass Spectrometry : ESI-MS typically shows [M+H] peaks (e.g., m/z 334.3 for a related compound) .

- HPLC : Used to confirm purity (>97%) and monitor reaction progress .

Q. What are common impurities during synthesis, and how are they addressed?

- Impurities : Decarboxylated byproducts (e.g., N-benzyl-2-(2-bromophenoxy)propanamide in Scheme 42 of ) or incomplete coupling intermediates .

- Mitigation :

- Optimized Reaction Conditions : Use of phosphate buffers (pH 3) instead of strong acids reduces decarboxylation .

- Chromatography : Silica gel column chromatography or preparative HPLC isolates the target compound from impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodology :

Structural Modifications : Vary substituents on the benzyl group (e.g., halogenation, methoxy) or phenoxy moiety (e.g., bromo vs. chloro) to assess biological activity shifts .

Biological Assays : Test derivatives in anticonvulsant models (e.g., maximal electroshock (MES) or 6-Hz seizure tests) to correlate substituents with efficacy. For example, ED₅₀ values from MES tests guide SAR .

Computational Modeling : Use docking studies to predict interactions with targets like sodium channels .

Q. How can contradictory NMR or mass spectrometry data be resolved during characterization?

- Case Study : In , TLC showed no reaction progress despite heating. Resolution involved:

- Alternative Activation : Replacing benzyl isocyanate with SOCl₂-activated intermediates improved coupling .

- Isotopic Labeling : Use C-labeled starting materials to trace unexpected peaks in NMR .

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra .

- HRMS : Confirms molecular formula accuracy (e.g., deviation <2 ppm) .

Q. What in vivo models are suitable for evaluating pharmacological activity?

- Anticonvulsant Activity :

- MES Test : Measures protection against tonic-clonic seizures (ED₅₀ values for derivatives range 30–100 mg/kg) .

- 6-Hz Psychomotor Seizure Model : Assesses efficacy in therapy-resistant epilepsy .

- Analgesic Activity :

- Hot Plate Test : Quantifies latency to pain response (e.g., 15–30 sec increase post-administration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.